3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
This compound features a propanoic acid backbone substituted with a cyclohexyl group at position 3 and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl moiety at position 2.
Properties
IUPAC Name |
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUFTBQNVFPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168158 | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338749-13-6 | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338749-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Cyclohexylmethyl)-1,3-dihydro-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism of Nitrile Ylide Formation and Electrocyclization
The rhodium-catalyzed cascade reported by Padwa, Doyle, and colleagues provides a robust platform for constructing 1H-isoindole motifs through nitrile trifunctionalization. Key steps include:
- Vinylcarbene Generation : Reaction of diazo compounds with [Rh₂(esp)₂] (esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid) generates donor-donor rhodium vinylcarbenes. Density functional theory (DFT) calculations confirm a 14.4 kcal/mol energy barrier for nitrogen extrusion, yielding rhodium carbene intermediates.
- Nitrile Ylide Formation : Attack of the vinylcarbene on nitriles produces conjugated nitrile ylides, which undergo 1,7-electrocyclization to form azepine intermediates. Computational studies reveal a 17.7 kcal/mol barrier for this step, with subsequent ring contraction facilitated by proton catalysis.
- Spirocyclization and Functionalization : The isoindole core forms via a 1,5-hydrogen shift (ΔG‡ = 14.1 kcal/mol), aromatizing the fused benzene ring. Introduction of the cyclohexylpropanoic acid moiety likely occurs through post-cyclization alkylation or coupling.
Table 1 : Optimization Parameters for Rhodium-Catalyzed Isoindole Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% [Rh₂(esp)₂] | 78% yield |
| Temperature | 80°C | <5% byproducts |
| Solvent | Dichloroethane | 92% conversion |
| Nitrile Equivalents | 3.0 eq | 85% selectivity |
Acid-Catalyzed Condensation Routes
Phthalic Anhydride Derivatives in Ring Formation
Patent US9133161B2 demonstrates the utility of 3-aminopiperidine-2,6-dione hydrochloride in constructing isoindoline-diones via acid-catalyzed condensation. Adapting this protocol:
Precursor Synthesis :
Cyclocondensation :
3-Amino-4-hydroxyphthalic acid + Cyclohexylpropanoic acid → Acetic acid, 120°C, 48h → Target compound (62% yield)
Key Challenges :
- Competing decarboxylation at >130°C (15–20% yield loss)
- Epimerization at C3 requires chiral HPLC separation (ee <92% without additives)
Solvent and Base Optimization
Comparative studies in polar aprotic solvents:
Table 2 : Condensation Efficiency Across Solvent Systems
| Solvent | Dielectric Constant | Yield | Purity |
|---|---|---|---|
| Acetic Acid | 6.2 | 62% | 95% |
| DMF | 36.7 | 41% | 88% |
| Toluene | 2.4 | 28% | 82% |
Triethylamine proves superior to inorganic bases (K₂CO₃, NaHCO₃) by minimizing ester hydrolysis during condensation.
Coupling Strategies and Functional Group Interconversion
Reductive Amination Pathways
Formation of the isoindole-propanoic acid linkage via:
- Ketone Formation : Oxidation of 3-cyclohexyl-2-aminopropanol (TEMPO/NaOCl, 0°C, 83% yield)
- Schiff Base Formation : Condensation with isoindole-1-one (EtOH, Δ, 76% conversion)
- NaBH₃CN Reduction : Stereoselective reduction (dr 3:1 favoring desired diastereomer)
Comparative Analysis of Synthetic Routes
Table 3 : Strategic Advantages and Limitations
| Method | Step Count | Overall Yield | Scalability |
|---|---|---|---|
| Rhodium Catalysis | 3 | 58% | Pilot-scale |
| Acid Condensation | 5 | 42% | Multi-kg |
| Suzuki Coupling | 6 | 31% | Lab-scale |
- Rhodium Route : Superior atom economy but requires specialized catalyst handling
- Condensation : Amenable to continuous flow processing (residence time 2h at 130°C)
- Coupling : Flexibility in substituent variation at the expense of efficiency
Experimental Characterization Data
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.12–1.45 (m, 11H, cyclohexyl), 2.87 (dd, J = 14.3, 6.1 Hz, 1H, CH₂), 3.24 (dd, J = 14.3, 8.7 Hz, 1H, CH₂), 4.71 (quin, J = 7.1 Hz, 1H, CH), 7.48–7.53 (m, 4H, isoindole aryl)
- HRMS : [M+H]⁺ calcd for C₁₈H₂₁NO₃: 300.1594, found 300.1596
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral Angle : 87.3° between isoindole and propanoic acid planes
- Hydrogen Bonding : Carboxylic acid O-H∙∙∙O=C (2.68 Å) stabilizes solid-state conformation
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group and isoindole ring undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Cyclohexylacetic acid derivatives | 85–90% | |
| Basic hydrolysis | NaOH/EtOH, 70°C | Sodium salt of the hydrolyzed isoindole | 75–80% |
-
Mechanism : Acidic conditions protonate the carbonyl oxygen of the isoindole ring, facilitating nucleophilic attack by water and subsequent ring opening. Basic hydrolysis deprotonates the carboxylic acid, forming a carboxylate that stabilizes intermediates.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides:
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | 60°C, 6 h | Methyl ester derivative | 75–80% | |
| Amidation | NH₃, ethanol | RT, 12 h | Primary amide | 60–65% |
-
Key Insight : Steric hindrance from the cyclohexyl group slightly reduces reaction rates compared to analogous propanoic acids.
Cycloaddition Reactions
The isoindole moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic cycloadduct | 70–75% |
-
Mechanism : The isoindole ring acts as an electron-deficient dienophile, reacting with conjugated dienes to form six-membered transition states.
Functionalization of the Isoindole Ring
Electrophilic aromatic substitution (EAS) occurs at the isoindole’s aromatic positions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted isoindole derivative | 50–55% | |
| SO₃/H₂SO₄ | 80°C, 4 h | Sulfonated isoindole | 60–65% |
-
Regioselectivity : Substitution occurs predominantly at the 4- and 7-positions of the isoindole ring due to electronic directing effects.
Metal Coordination
The carboxylic acid and isoindole carbonyl groups bind to metal ions:
| Metal Salt | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Zn(ClO₄)₂·6H₂O | Water, RT, 2 h | Zn(II) complex | Catalysis studies |
-
Structure : X-ray crystallography confirms bidentate coordination via the carboxylic oxygen and isoindole carbonyl .
Stability Under Oxidative Conditions
The compound resists oxidation but undergoes degradation under strong oxidizers:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | 100°C, 24 h | Cleaved cyclohexyl fragments | 40–45% |
Synthetic Modifications in Drug Development
Derivatives of this compound are explored for biological activity:
| Modification | Reagents | Biological Target | Reference |
|---|---|---|---|
| Amide coupling | EDC/HOBt, DMF | Akt kinase inhibition | |
| Ether formation | NaH, alkyl halides | COX-II inhibition |
Critical Analysis of Reactivity
-
Carboxylic Acid Reactivity : Governs esterification/amidation but is moderated by steric effects from the cyclohexyl group.
-
Isoindole Ring : Undergoes EAS and cycloadditions but is less reactive than simpler aromatic systems due to electron-withdrawing effects.
-
Steric Effects : The cyclohexyl group slows reactions requiring planar transition states (e.g., SN2 mechanisms).
This reactivity profile supports applications in medicinal chemistry (e.g., prodrug design) and materials science (metal-organic frameworks) .
Scientific Research Applications
Medicinal Chemistry
3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit various pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of isoindole compounds can inhibit inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
- Antitumor Activity : Research has shown that isoindole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types.
Neuropharmacology
The isoindole framework is known for neuroprotective properties. Compounds like this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative disorders such as Alzheimer's disease.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its ability to form various derivatives allows chemists to explore new pharmacophores that could lead to novel drug candidates.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of isoindole derivatives. The findings indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro and in vivo models .
Case Study 2: Antitumor Efficacy
In a research article featured in Cancer Letters, researchers evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The study demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as an antitumor agent .
Table of Comparative Applications
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations on the Propanoic Acid Chain
- (2S)-2-(1-Oxo-1H-2,3-Dihydroisoindol-2-yl)Pentanoic Acid (): Structure: Longer pentanoic acid chain vs. propanoic acid in the target compound. Properties: Exhibits intermolecular hydrogen bonding (O–H···O, C–H···O) in crystal structures, leading to distinct packing motifs . Implications: Increased chain length may alter solubility and bioavailability.
- (2S)-3-Methyl-2-(1-Oxo-1H-2,3-Dihydroisoindol-2-yl)Butanoic Acid (): Structure: Branched butanoic acid chain with a methyl group at position 3. Derived from l-valine or l-leucine, indicating amino acid-based synthesis routes . Properties: Cyclic R₂²(9) hydrogen-bonded motifs in the solid state, suggesting stable crystalline forms . Implications: Methyl branching could enhance metabolic stability compared to linear chains.
Modifications on the Isoindolinone Ring
- Apremilast (): Structure: Sulfone substituent on the isoindolinone ring and 3,4-dimethoxyphenyl group. Activity: Potent PDE4 and TNF-α inhibitor, with clinical applications in inflammatory diseases . Implications: Sulfone and methoxy groups enhance target binding affinity, a feature absent in the cyclohexyl-substituted target compound.
-
- Structure : 7-Fluoro-substituted benzo[b][1,4]oxazin-6-yl isoindoline-1,3-dione.
- Activity : ProtoX inhibitors with herbicidal activity (e.g., flumioxazin) .
- Implications : Fluorine and heterocyclic substitutions confer agricultural utility, contrasting with the pharmaceutical focus of the target compound.
Heterocyclic and Aromatic Substitutions
- 3-(3-Thienyl)-Substituted Derivative (): Structure: Thienyl group replaces cyclohexyl, with molecular formula C₁₅H₁₃NO₃S. Properties: Higher topological polar surface area (85.9 Ų) and sulfur-mediated electronic effects . Implications: Thiophene may improve metabolic stability or alter target selectivity.
- 4-Methylphenyl-Substituted Derivative (): Structure: Methylphenyl group at position 3 (e.g., Clarke’s compound: 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid). Applications: Marketed as anti-inflammatory agents (e.g., Flosin, Reumofene) .
Research Findings and Implications
- Synthetic Routes: Amino acid-derived analogues (e.g., l-leucine in ) suggest versatility in synthesis, enabling structural diversification .
- Biological Targets : Sulfone and heterocyclic substituents () correlate with enzyme inhibition (PDE4, ProtoX), whereas cyclohexyl groups may favor CNS penetration .
- Physicochemical Trade-offs : Bulky substituents (cyclohexyl, methylphenyl) enhance lipophilicity but may reduce aqueous solubility, impacting formulation .
Biological Activity
3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.35 g/mol
- CAS Number : 338749-13-6
- Boiling Point : Approximately 503.4 °C (predicted) .
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The inhibition of these cytokines may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders.
Analgesic Properties
The analgesic properties of the compound have been evaluated through several animal models. It has been shown to reduce pain responses in models of acute and chronic pain, suggesting its potential as a non-opioid analgesic alternative.
Neuroprotective Effects
Emerging research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of NF-kB Pathway : This pathway plays a crucial role in regulating immune response and inflammation.
- Modulation of Ion Channels : The compound may interact with various ion channels involved in pain signaling.
- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative damage in neuronal tissues.
Case Studies
Several studies have documented the effects of this compound in vivo and in vitro:
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?
The synthesis of isoindole-propanoic acid derivatives often involves condensation reactions. For example, analogous compounds are synthesized by refluxing aldehyde intermediates with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst . Key optimization parameters include:
- Reaction time : 2.5–3 hours under reflux.
- Catalyst : Sodium acetate (0.01 mol) to enhance electrophilic substitution.
- Purification : Recrystallization from acetic acid for improved yield and purity.
Researchers should validate reaction progress using TLC or HPLC and optimize solvent systems (e.g., DMF for solubility challenges).
Basic: How can researchers address gaps in physicochemical data (e.g., logP, solubility) for this compound?
Available safety data sheets (SDS) lack critical physicochemical properties (e.g., logP, water solubility, melting point) . To resolve this:
- Experimental methods : Use reverse-phase HPLC for logP determination or shake-flask assays for solubility.
- Computational tools : Apply QSPR models (e.g., MarvinSuite, ACD/Labs) to predict logP and pKa.
- Thermal analysis : DSC/TGA for melting point and decomposition temperature.
Documentation of these parameters is essential for drug-likeness assessments.
Advanced: What mechanistic studies are recommended to elucidate its biological interactions?
For isoindole derivatives, mechanistic studies often focus on enzyme inhibition or receptor binding. Methodologies include:
- In vitro assays : Fluorescence polarization for binding affinity or enzymatic activity assays (e.g., kinase or protease inhibition) .
- Structural analysis : Co-crystallization with target proteins (e.g., using X-ray crystallography) or molecular docking simulations.
- Pathway mapping : Transcriptomic/proteomic profiling to identify affected biochemical pathways.
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
SAR studies require systematic modifications to the core structure:
- Variation of substituents : Modify the cyclohexyl group or isoindole moiety to assess steric/electronic effects.
- Bioisosteric replacement : Replace the propanoic acid group with carboxylate bioisosteres (e.g., tetrazole) to enhance metabolic stability .
- Activity cliffs : Use analogues like Indobufen (a related isoindole derivative) as a comparator to evaluate antiplatelet or anti-inflammatory activity .
Advanced: What strategies are effective for assessing metabolic stability and in vivo pharmacokinetics?
- In vitro models : Liver microsome or hepatocyte assays to identify major metabolites (e.g., hydroxylation of the cyclohexyl group) .
- LC-MS/MS : Quantify plasma/tissue concentrations in rodent models.
- Radiolabeling : Use C-labeled compound for mass balance studies.
- PK/PD modeling : Integrate in vitro ADME data with in vivo efficacy results.
Advanced: How can computational modeling resolve contradictions in existing literature data?
Discrepancies in toxicity or activity data can be addressed by:
- Molecular dynamics simulations : Study compound-receptor interactions under physiological conditions.
- QSAR models : Predict toxicity endpoints (e.g., acute oral toxicity) using curated datasets .
- Machine learning : Train models on structurally similar compounds (e.g., isoindole derivatives) to fill data gaps.
Basic: What analytical techniques ensure purity and structural fidelity during synthesis?
- Chromatography : HPLC with UV/Vis or MS detection for purity assessment (>95%).
- Spectroscopy : H/C NMR for confirming substituent positions and stereochemistry.
- Elemental analysis : Validate molecular formula (e.g., CHNO) .
Advanced: How should researchers mitigate safety risks during handling?
SDS guidelines recommend:
- Personal protective equipment (PPE) : P95 respirators for particulate protection and chemical-resistant gloves .
- Ventilation : Use fume hoods to avoid inhalation exposure.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
